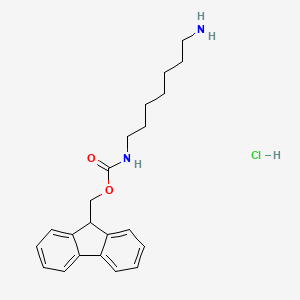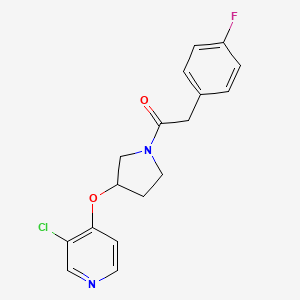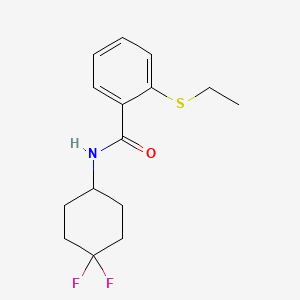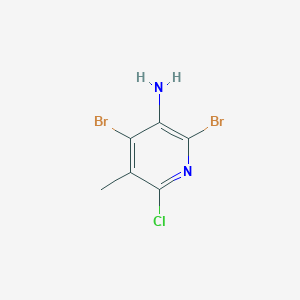
Fmoc-DAHep HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-DAHep HCl” is a chemical compound used for pharmaceutical testing . The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of Fmoc-derivatives involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The coupling of each amino acid was performed by adding a 2-fold molar excess of the protected Fmoc-amino acid, with equimolar amounts of 1-hydroxybenzotriazole (HOBt), benzotriazol-1-yl-oxytris-pyrrolidino-phosphonium (PyBOP), and a 4-fold molar excess of diisopropylethylamine (DIPEA) in DMF/NMP .Molecular Structure Analysis
The molecular structure of Fmoc-derivatives is characterized by the presence of the fluorenyl group, which is highly fluorescent . This property makes Fmoc-derivatives suitable for analysis by reversed-phase HPLC .Chemical Reactions Analysis
Fmoc-derivatives react with alkyl amines to yield highly fluorescent and stable derivatives . The Fmoc group is rapidly removed by base .Scientific Research Applications
Enzyme-Initiated Self-Assembly of Hydrogels
The enzyme-initiated self-assembly of fluoren-9-ylmethoxycarbonyl (Fmoc)-modified tyrosine hydrogels via enzymatic dephosphorylation under physiological conditions showcases the ability to tune the gel's modulus. This process forms a network of interconnecting fibers, evident from cryo-SEM and TEM observations. The concentration of alkaline phosphatase significantly influences gelation time, mechanical properties, and molecular arrangements, suggesting potential applications in three-dimensional cell culture (Thornton et al., 2009).
Peptide Hydrogels for Cell Proliferation and NGF Production
Peptidic hydrogels, such as the self-assembling Fmoc–Phe3 peptide, synthesized using a lipase from Pseudomonas fluorescens, form self-supporting hydrogels rapidly. These hydrogels, characterized by their rheological properties, have shown significant potential in tissue engineering and controlled drug delivery. Specifically, when used as a scaffold for culturing rat microglial cells, the hydrogel induced cell proliferation and increased production of the neurotrophic factor NGF. This highlights the hydrogel's capacity to promote microglial cell adhesion, presenting a promising avenue for biotechnological applications (Chronopoulou et al., 2012).
Functional Materials from Fmoc-Modified Amino Acids and Peptides
Fmoc-modified amino acids and peptides serve as simple yet effective bio-inspired building blocks for creating functional materials. Their inherent hydrophobicity and aromaticity facilitate self-assembly, enabling diverse applications ranging from cell cultivation and bio-templating to drug delivery and therapeutic uses. This comprehensive review sheds light on the self-organization of Fmoc-modified biomolecules, underlining the versatility and potential of these compounds in developing new functional materials (Tao et al., 2016).
Hybrid Hydrogels for Nanomaterial Integration
The development of Fmoc-protected amino acid-based hydrogels demonstrates a method for incorporating and dispersing functionalized single-walled carbon nanotubes (f-SWCNTs) within the gel phase. This hybrid hydrogel, characterized by TEM, AFM, and rheological studies, showcases enhanced thermal stability and mechanical properties compared to native hydrogels. Notably, the conductivity of the hybrid hydrogel underscores the potential for creating f-SWCNT-based nanomaterials with improved functionalities (Roy & Banerjee, 2012).
Safety and Hazards
Future Directions
Peptide-based hydrogels (PHGs), which can be formed using Fmoc-derivatives, are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . They have been proposed as a scaffold for bioprinting applications .
Mechanism of Action
Target of Action
The primary target of Fmoc-DAHep HCl is the amine group of amino acids and peptides . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group interacts with its targets (amines) through a reaction with Fmoc-Cl . This interaction results in the formation of a carbamate, protecting the amine group from further reactions . The Fmoc group can be removed rapidly by a base, such as piperidine .
Biochemical Pathways
The Fmoc group plays a crucial role in the Solid-Phase Peptide Synthesis (SPPS) process . This allows for the sequential addition of amino acids to the growing peptide chain .
Pharmacokinetics
The fmoc group’s properties, such as its stability under acidic conditions and its rapid removal by a base, suggest that it may have unique adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the Fmoc group’s action is the protection of the amine group, allowing for controlled peptide synthesis . This enables the creation of complex peptides with a high degree of precision .
Action Environment
The action of the Fmoc group is influenced by environmental factors such as pH and the presence of certain bases . For example, the Fmoc group is stable under acidic conditions but can be rapidly removed by a base such as piperidine . This property is leveraged in SPPS to control the peptide synthesis process .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(7-aminoheptyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.ClH/c23-14-8-2-1-3-9-15-24-22(25)26-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21H,1-3,8-9,14-16,23H2,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBVYWMHSJCOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-{[(3-{[methyl(3-methylphenyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2438722.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2438724.png)

![N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid](/img/structure/B2438731.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenesulfonate](/img/structure/B2438734.png)

![N-[(4-chlorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2438737.png)
![1-(2-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2438738.png)




